sodium;4,6-dimethylpyrimidine-2-thiolate sodium;4,6-dimethylpyrimidine-2-thiolate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13497313
InChI: InChI=1S/C6H8N2S.Na/c1-4-3-5(2)8-6(9)7-4;/h3H,1-2H3,(H,7,8,9);/q;+1/p-1
SMILES:
Molecular Formula: C6H7N2NaS
Molecular Weight: 162.19 g/mol

sodium;4,6-dimethylpyrimidine-2-thiolate

CAS No.:

Cat. No.: VC13497313

Molecular Formula: C6H7N2NaS

Molecular Weight: 162.19 g/mol

* For research use only. Not for human or veterinary use.

sodium;4,6-dimethylpyrimidine-2-thiolate -

Specification

Molecular Formula C6H7N2NaS
Molecular Weight 162.19 g/mol
IUPAC Name sodium;4,6-dimethylpyrimidine-2-thiolate
Standard InChI InChI=1S/C6H8N2S.Na/c1-4-3-5(2)8-6(9)7-4;/h3H,1-2H3,(H,7,8,9);/q;+1/p-1
Standard InChI Key HUDKHPCVAMVYEQ-UHFFFAOYSA-M
Isomeric SMILES CC1=CC(=NC(=N1)[S-])C.[Na+]
Canonical SMILES CC1=CC(=NC(=N1)[S-])C.[Na+]

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

The compound’s molecular formula is C6H7N2NaS\text{C}_6\text{H}_7\text{N}_2\text{NaS}, with a molecular weight of 162.186 g/mol . Its structure consists of a pyrimidine ring substituted with methyl groups at positions 4 and 6 and a deprotonated thiolate group (-S⁻) at position 2, coordinated to a sodium counterion (Fig. 1). The planar aromatic ring system facilitates conjugation, while the thiolate group enhances reactivity toward electrophiles, particularly metal ions.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number41840-27-1
IUPAC NameSodium;4,6-dimethylpyrimidine-2-thiolate
SMILES NotationCC1=CC(=NC(=N1)[S-])C.[Na+]
InChI KeyHUDKHPCVAMVYEQ-UHFFFAOYSA-M
Molecular FormulaC6H7N2NaS\text{C}_6\text{H}_7\text{N}_2\text{NaS}

Synthesis and Manufacturing

Primary Synthetic Route

The standard synthesis involves the reaction of 4,6-dimethylpyrimidine-2-thiol with sodium hydroxide in an aqueous medium:

C6H8N2S+NaOHC6H7N2NaS+H2O\text{C}_6\text{H}_8\text{N}_2\text{S} + \text{NaOH} \rightarrow \text{C}_6\text{H}_7\text{N}_2\text{NaS} + \text{H}_2\text{O}

This acid-base reaction proceeds under mild conditions (room temperature, aqueous solvent), yielding the sodium thiolate salt with high efficiency.

Alternative Synthetic Strategies

Research by Monka et al. (2020) demonstrates alternative pathways using sulfinic acids and 4,6-dimethylpyrimidin-2-yl sulfenamide intermediates . For example, reacting sulfenamide derivatives with aromatic sulfinic acids in chloroform or ethanol produces thiosulfoesters, which can be further functionalized (Scheme 1):

RSO2H+C6H7N2SRSO2S-C6H5N2(CH3)2+byproducts\text{RSO}_2\text{H} + \text{C}_6\text{H}_7\text{N}_2\text{S} \rightarrow \text{RSO}_2\text{S-C}_6\text{H}_5\text{N}_2(\text{CH}_3)_2 + \text{byproducts}

These methods highlight the compound’s versatility as a building block in organic synthesis.

Table 2: Synthesis Conditions and Yields

ReactantsSolventTemperatureYield (%)
4,6-Dimethylpyrimidine-2-thiol + NaOHH₂O25°C>90
Sulfenamide + Benzenesulfinic acidChloroform0–4°C42.6

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy: 1H^1\text{H}-NMR reveals distinct signals for methyl groups (δ 2.3–2.5 ppm) and aromatic protons (δ 6.8–7.1 ppm).

  • X-Ray Crystallography: Confirms the planar geometry of the pyrimidine ring and the coordination of sodium to the thiolate sulfur.

Chemical Reactivity and Applications

Coordination Chemistry

The thiolate group acts as a strong nucleophile, forming stable complexes with transition metals (e.g., Cd²⁺, Zn²⁺). For example:

C6H7N2NaS+Cd(NO3)2[Cd(C6H6N2S)2]+2NaNO3\text{C}_6\text{H}_7\text{N}_2\text{NaS} + \text{Cd(NO}_3\text{)}_2 \rightarrow [\text{Cd}(\text{C}_6\text{H}_6\text{N}_2\text{S})_2] + 2\text{NaNO}_3

Such complexes are studied for their potential in catalytic and environmental remediation applications.

Biomedical Applications

The compound’s ability to chelate toxic metals like cadmium positions it as a candidate for heavy metal detoxification agents. By sequestering metal ions, it prevents oxidative stress and cellular damage in biological systems.

Organic Synthesis

Reactions with amines (e.g., benzylamine, morpholine) yield sulfanimine derivatives, expanding its utility in pharmaceutical intermediate synthesis :

C6H7N2NaS+C6H5CH2NH2C6H5CH2NH-SO2-C6H5N2(CH3)2+NaCl\text{C}_6\text{H}_7\text{N}_2\text{NaS} + \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NH-SO}_2\text{-C}_6\text{H}_5\text{N}_2(\text{CH}_3)_2 + \text{NaCl}

Table 3: Reaction Pathways and Products

Reaction PartnerProductApplication
BenzylamineN-BenzylsulfanimineDrug intermediates
MorpholineMorpholinamide derivativeCatalysis studies

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator